N,N,N',N'-Tetraphenylmethanediamine
Description
Properties
CAS No. |
21905-92-0 |
|---|---|
Molecular Formula |
C25H22N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N,N,N',N'-tetraphenylmethanediamine |
InChI |
InChI=1S/C25H22N2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
YKYJSUGMSFMGHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N(CN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS No. |
21905-92-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The compound is compared to other tetra-substituted diamines, differing in backbone structure and substituents:
*Estimated based on structural analogy.
Physicochemical Properties
- Solubility : Phenyl substituents reduce solubility in polar solvents. TEMED and tetraethylethylenediamine, with smaller alkyl groups, exhibit higher solubility in organic solvents .
- Stability : Tetraphenylmethanediamine demonstrates stability under oxidative conditions due to electron-withdrawing phenyl groups, whereas TEMED is hygroscopic and requires anhydrous storage .
- Reactivity : TPEN's pyridylmethyl groups enhance metal-chelating capacity, making it effective in binding transition metals like Zn²⁺ . Tetraphenylmethanediamine’s steric hindrance limits its participation in nucleophilic reactions compared to less hindered analogs.
Research Findings
- Oxidative Reactivity : In permanganate-mediated oxidation, Tetraphenylmethanediamine forms as a stable product, contrasting with tributylamine, which decomposes into aldehydes and acids .
- Catalytic Efficiency : TEMED accelerates polymerization reactions at low concentrations (0.1–1% v/v), whereas bulkier diamines like Tetraphenylmethanediamine show negligible catalytic activity .
- Thermal Stability : TPB retains structural integrity at temperatures exceeding 300°C, advantageous for high-temperature material processing .
Preparation Methods
Classical Synthesis via Reaction of Aromatic Amines and Methane Derivatives
One of the foundational approaches to prepare this compound involves the condensation of suitable aromatic amines with methane derivatives under acidic conditions.
-
- Typically involves boiling a solution of the diamine in chloroform with benzoic acid as a weak acid catalyst.
- The reaction proceeds via formation of an iminium ion intermediate from the α-diamine, which then attacks a second molecule of the diamine. This mechanism is supported by studies on α-diamines and related compounds.
-
- The process involves the decomposition of the α-diamine to form an iminium ion intermediate.
- This intermediate subsequently attacks the para-position of an aromatic amine such as NN-dimethylaniline, leading to the formation of tetrahydrophenhomazine derivatives, which are structurally related to this compound.
- This method is preparatively valuable for synthesizing tetraaryl-substituted methanediamines.
Oxidative Methods Using Potassium Permanganate
Oxidation reactions involving benzhydrylamine and related amines provide alternative routes to complex amine derivatives, including tetraphenyl-substituted methanediamines.
Oxidation with Neutral Potassium Permanganate :
- Oxidation of benzhydrylamine with buffered or neutral potassium permanganate in aqueous or aqueous-organic media leads to the formation of this compound among other products.
- The reaction proceeds through oxidation of primary, secondary, and tertiary amines to iminium ions, benzalimines, and further condensation products.
- The oxidation of N-phenylbenzhydrylamine produces S-(diphenylmethyl)-S,S',1,1-tetraphenylmethanediamine, a closely related compound, indicating the feasibility of oxidative routes to tetraphenylmethanediamines.
| Parameter | Details |
|---|---|
| Oxidant | Neutral Potassium Permanganate |
| Solvent | Water-acetone mixture (e.g., 1:10 ratio) |
| Temperature | Room temperature to moderate heating (ca. 23°C) |
| Reaction Time | Variable; optimized for maximal yield |
| Products | This compound and related derivatives |
- Advantages :
- This method allows for selective oxidation and formation of complex amine structures.
- It offers a route from simpler amine precursors without requiring harsh acidic conditions.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Mechanism | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed condensation | Diamine in chloroform, benzoic acid, heat | Iminium ion formation and attack | Straightforward, preparative value | Requires acidic conditions |
| Oxidation with permanganate | Neutral KMnO$$_4$$, water-acetone | Oxidation to iminium, condensation | Mild conditions, selective oxidation | Complex product mixtures possible |
| Catalytic annulation (indirect) | Rh(III) catalyst, N-arylpivalimidamides | C-H amidation and annulation | High efficiency, functional group tolerance | Not yet directly applied |
Research Findings and Notes
The acid-catalyzed method reported in 1971 remains a classical and reliable approach for preparing tetraaryl methanediamines, including this compound, by exploiting the reactivity of iminium intermediates.
Oxidative methods using neutral potassium permanganate provide an alternative, potentially milder, route to the compound or its derivatives, with mechanistic pathways involving oxidation to benzalimines and subsequent condensation.
Modern catalytic methods for related nitrogen heterocycles suggest future opportunities for more efficient and selective syntheses, though direct application to this compound requires further development.
Q & A
Advanced Research Question
| Compound | Structural Difference | Functional Impact |
|---|---|---|
| N,N,N',N'-Tetramethylethylenediamine | Methyl substituents | Higher solubility, lower thermal stability |
| N,N,N',N'-Tetraethylmethanediamine | Ethyl groups | Increased lipophilicity, slower reaction kinetics |
| This compound | Phenyl groups | Enhanced steric hindrance, UV activity |
Methodological Note : Use DSC (Differential Scanning Calorimetry) to compare thermal stability and cyclic voltammetry for redox behavior .
What strategies mitigate toxicity concerns during in vitro studies with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
